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Core Science & Biosynthesis

Foundational

NMR chemical shifts and spectrum assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hcl

An In-Depth Technical Guide to the NMR Chemical Shifts and Spectrum Assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Chemical Shifts and Spectrum Assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted spectral assignment for (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride, a chiral molecule of interest in pharmaceutical development. Leveraging foundational Nuclear Magnetic Resonance (NMR) principles and data from analogous structures, this document offers a detailed walkthrough of ¹H and ¹³C NMR spectral features. It explains the causal factors influencing chemical shifts and coupling constants, such as the effects of protonation, stereochemistry, and diastereotopicity. Furthermore, this guide outlines a robust experimental workflow, incorporating 2D NMR techniques like COSY and HSQC, to achieve unambiguous spectral assignment. The content is designed for researchers, scientists, and drug development professionals who require a deep understanding of NMR characterization for complex heterocyclic molecules.

Introduction to the Molecule and NMR Strategy

The Subject Molecule: (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride

(R)-1-((R)-Piperazin-2-YL)ethanol is a chiral heterocyclic compound featuring a piperazine ring substituted with a hydroxyethyl group. The presence of two stereocenters, one on the piperazine ring (C2) and one on the side chain (C7), results in a specific diastereomer. The hydrochloride (HCl) salt form is common for amine-containing pharmaceuticals to improve solubility and stability. Accurate structural confirmation and stereochemical verification are critical for its development as a potential therapeutic agent, for which NMR spectroscopy is the most powerful analytical tool.

The Role of NMR in Structural Elucidation

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. By analyzing chemical shifts (δ), signal multiplicities (splitting patterns), coupling constants (J), and signal integrations, one can deduce the connectivity of atoms, the nature of their chemical bonds, and the three-dimensional arrangement of the molecule. For a molecule with multiple stereocenters and a conformationally dynamic ring system like this one, advanced 2D NMR techniques are often essential for definitive assignment.

Key Challenges and Strategic Considerations

The NMR spectrum of (R)-1-((R)-Piperazin-2-YL)ethanol HCl presents several interesting challenges that inform our analytical strategy:

  • Protonation Effects : The presence of the hydrochloride salt means the piperazine nitrogens will be protonated. This protonation significantly influences the electron density across the molecule, leading to a general downfield shift of nearby proton and carbon signals compared to the free base.[1][2]

  • Diastereotopicity : The piperazine ring is a chair-like, non-planar structure. The presence of a chiral substituent at the C2 position makes the axial and equatorial protons on the same carbon (e.g., at C3, C5, and C6) chemically non-equivalent, or "diastereotopic".[3] This results in more complex splitting patterns than might be naively expected, as these protons will have different chemical shifts and will couple to each other.

  • Signal Overlap : In the ¹H NMR spectrum, the signals for the eight protons on the piperazine ring are expected to fall within a relatively narrow range (approx. 2.5-4.0 ppm), leading to potential signal overlap that can complicate direct analysis.

  • Labile Protons : The -OH and -NH protons are labile and their signals can be broad. Their exchange with residual water or deuterated solvent can sometimes lead to their disappearance from the spectrum. Choosing an appropriate solvent like DMSO-d₆ is a key experimental choice to reliably observe these signals.

Predicted ¹H and ¹³C NMR Spectral Analysis

To facilitate a clear discussion, we will use the following standardized numbering system for the molecule.

Caption: Numbering scheme for (R)-1-((R)-Piperazin-2-YL)ethanol.

Predicted ¹H NMR Spectrum

The analysis is based on typical chemical shifts for substituted piperazines and alcohols, with adjustments for the effects of protonation.[4][5][6] The hydrochloride salt form will likely result in protonation of both nitrogen atoms, creating N-H protons whose signals will appear and cause adjacent methylene protons to shift downfield.[1][2]

  • H8 (Methyl Group, -CH₃) : This will be the most upfield signal. It is adjacent to a single proton (H7), so it will appear as a doublet . Predicted chemical shift: ~1.1-1.3 ppm .

  • H7 (Methine, -CH(OH)) : This proton is deshielded by the adjacent oxygen atom. It is coupled to H8 (3 protons) and H2 (1 proton), and will likely appear as a multiplet or doublet of quartets . Predicted chemical shift: ~3.8-4.1 ppm .

  • Piperazine Ring Protons (H2, H3, H5, H6) : These protons reside in a complex spin system. Due to the chair conformation and the chiral center at C2, the axial and equatorial protons on C3, C5, and C6 are diastereotopic and will have distinct chemical shifts and couplings.[7][8] The general region for these protons in protonated piperazine rings is ~2.8-3.8 ppm .[9]

    • H2 : This proton is adjacent to the ethanol substituent and nitrogen N1. It's coupled to H3 (2 protons) and H7 (1 proton). It will likely be a complex multiplet found within the piperazine envelope.

    • H3, H5, H6 : These methylene groups will each give rise to two distinct signals (one axial, one equatorial). They will exhibit complex geminal coupling (coupling to each other) and vicinal coupling (coupling to adjacent protons), resulting in a series of overlapping multiplets . Disentangling these requires 2D NMR.

  • Labile Protons (N1-H, N4-H, O-H) : In a solvent like DMSO-d₆, these protons are observable. The N-H protons of the ammonium salt will be significantly deshielded and may appear as broad singlets between ~8.0-10.0 ppm . The alcohol proton (O-H) will likely appear as a doublet (due to coupling with H7) in the range of ~4.5-5.5 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clearer picture due to the wider chemical shift range and lack of complex splitting in a standard proton-decoupled experiment.

  • C8 (Methyl, -CH₃) : This will be the most upfield carbon signal. Predicted chemical shift: ~18-22 ppm .

  • Piperazine Ring Carbons (C3, C5, C6) : These carbons are in a typical aliphatic amine environment. In the protonated state, they are expected in the range of ~40-50 ppm .[10][11] Slight differences between them will arise from their position relative to the C2 substituent.

  • C2 (Substituted Ring Carbon) : This carbon is attached to the ethanol side chain and N1, shifting it downfield relative to the other piperazine carbons. Predicted chemical shift: ~55-60 ppm .

  • C7 (Methine, -CH(OH)) : This carbon is attached to the hydroxyl group, which strongly deshields it. Predicted chemical shift: ~65-70 ppm .

Advanced NMR Techniques for Unambiguous Assignment

While 1D spectra provide a foundational dataset, 2D NMR experiments are indispensable for confirming the assignments in a molecule with such complexity.

COSY (Correlation Spectroscopy)

This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum indicates that those two protons are on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling).

  • Key Correlations Expected:

    • A strong cross-peak between the H8 doublet and the H7 multiplet.

    • Cross-peaks connecting H7 to the H2 proton.

    • A network of cross-peaks connecting H2 -> H3 protons -> N4-H -> H5 protons -> H6 protons -> N1-H -> H2. This allows for a "walk" around the entire piperazine ring system, assigning each proton group sequentially.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the most definitive method for assigning the carbon spectrum based on the previously assigned proton spectrum.

  • Key Correlations Expected:

    • The H8 doublet will show a cross-peak to the C8 signal (~1.2 ppm to ~20 ppm).

    • The H7 multiplet will correlate with the C7 signal (~4.0 ppm to ~68 ppm).

    • Each of the complex multiplets in the piperazine proton region (~2.8-3.8 ppm) will correlate to one of the piperazine carbon signals (C2, C3, C5, C6), allowing for their definitive assignment.

Workflow for Complete Spectral Assignment

The logical flow for assigning the spectrum of (R)-1-((R)-Piperazin-2-YL)ethanol HCl is a systematic process that builds upon layers of evidence.

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Exploratory

Physicochemical Profiling and Thermal Stability of (R)-1-((R)-Piperazin-2-yl)ethanol Hydrochloride: A Comprehensive Guide for Preformulation Scientists

Executive Summary (R)-1-((R)-Piperazin-2-yl)ethanol hydrochloride is a bifunctional, enantiomerically pure building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including next-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-((R)-Piperazin-2-yl)ethanol hydrochloride is a bifunctional, enantiomerically pure building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation antipsychotics and targeted anticancer agents. The presence of two contiguous stereocenters—at the C2 position of the piperazine ring and the C1 position of the hydroxyethyl side chain—demands rigorous preformulation characterization to prevent racemization and degradation during scale-up. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermal stability, and the self-validating analytical protocols required to ensure its integrity.

Structural Dynamics & Physicochemical Profiling

Molecular Architecture and Salt Selection

The molecule features a secondary amine within the piperazine core and a secondary alcohol on the ethyl chain. While the free base of 1-(piperazin-2-yl)ethanol is highly hygroscopic and susceptible to rapid N-oxidation, the formulation as a hydrochloride salt fundamentally alters its physicochemical landscape. According to data from [1], piperazine hydrochloride salts exhibit significantly enhanced stability, remaining stable at temperatures up to 270 °C in neutral or acidic media.

Causality Check: Protonation of the secondary amines drastically reduces their nucleophilicity. This not only prevents auto-catalytic degradation but also minimizes the hygroscopicity that typically leads to deliquescence in aliphatic amines, thereby improving powder flowability and shelf-life.

Stereochemical Integrity

Maintaining the (R,R) configuration is paramount. Exposure to extreme alkaline conditions or excessive thermal stress can induce reversible ring-opening or enamine formation, leading to epimerization at the C2 position. As noted by [2], monitoring enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) is a non-negotiable requirement during thermal stress testing.

Thermal Stability & Solid-State Characterization

Thermogravimetric and Calorimetric Behavior

The solid-state thermal behavior of piperazine hydrochlorides is characterized by distinct, quantifiable phases. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that the compound is highly stable under ambient conditions.

Decomposition Kinetics: When heated beyond its stability threshold, the compound undergoes catastrophic thermal decomposition. As documented by [3], piperazine dihydrochloride melts with decomposition at 318–320 °C, emitting highly toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).

Causality Check: The high decomposition temperature is a direct result of the strong ionic crystal lattice formed by the hydrochloride salt, which requires significantly more thermal energy to disrupt compared to the weaker hydrogen-bonded network of the free base.

ThermalWorkflow Start (R)-1-((R)-Piperazin-2-yl)ethanol HCl TGA TGA (Weight Loss/Desolvation) Start->TGA DSC DSC (Melting/Polymorphism) Start->DSC Degradation Forced Degradation (Thermal/Oxidative) Start->Degradation Report Thermal Stability Profile TGA->Report DSC->Report HPLC HPLC-MS (Impurity Profiling) Degradation->HPLC HPLC->Report

Fig 1. Self-validating thermal analysis and degradation workflow for API characterization.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in preformulation data, all analytical workflows must be self-validating. The following protocols are designed to eliminate false positives and artifacts.

Protocol 1: Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine the true thermodynamic melting point and desolvation kinetics without interference from thermal history.

  • Step 1: Sample Preparation. Weigh precisely 3.0–5.0 mg of the API into a vented aluminum pan.

    • Causality: Vented pans prevent pressure build-up from potential residual solvent evaporation, which could artificially alter the melting endotherm.

  • Step 2: TGA Pre-Screen. Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

    • Causality: The inert N2 atmosphere prevents oxidative degradation, ensuring that any mass loss observed is strictly due to desolvation or thermal decomposition.

  • Step 3: DSC Heat-Cool-Heat Cycle.

    • Heat from 25 °C to 200 °C at 10 °C/min.

    • Cool rapidly to 25 °C at 20 °C/min.

    • Re-heat from 25 °C to 350 °C at 10 °C/min.

    • Causality: The first heating cycle erases the thermal history and evaporates any surface moisture. The rapid cooling cycle checks for a glass transition (Tg) or recrystallization. The second heating cycle provides the true, reproducible thermodynamic melting temperature (Tm).

  • Step 4: Validation. Overlay the TGA and DSC thermograms.

    • Self-Validation: If a DSC endotherm coincides precisely with a TGA mass loss event, the endotherm represents desolvation or decomposition, not a true thermodynamic melt.

Protocol 2: Forced Degradation & Mass Balance

Objective: Establish a stability-indicating HPLC method and map degradation pathways [4].

  • Step 1: Oxidative Stress. Dissolve the API in a 3% H₂O₂ solution and store at 25 °C for 24 hours.

    • Causality: Piperazine nitrogens are highly susceptible to oxidation, rapidly forming N-oxides.

  • Step 2: Thermal Stress. Expose the solid powder to 105 °C for 7 days in a convection oven.

  • Step 3: Chiral HPLC-MS Analysis. Analyze the stressed samples using a chiral stationary phase (CSP) column to monitor both chemical purity and enantiomeric excess.

  • Step 4: Validation (Mass Balance). Calculate the total peak area.

    • Self-Validation: The sum of the peak areas of the intact (R,R)-API and all identified degradants must equal 98–102% of the unstressed control sample's peak area. A failure in mass balance indicates that volatile degradants (e.g., cleaved fragments) have escaped or that degradants are co-eluting with the solvent front.

DegradationPathway API Intact API (R,R)-Isomer HCl Dehydration Thermal Dehydration (> 180°C) API->Dehydration Heat Oxidation Oxidative Stress (Peroxides/O2) API->Oxidation ROS Decomp Toxic Fumes (NOx, HCl) API->Decomp > 318°C Vinyl Vinyl-Piperazine (Dehydrated) Dehydration->Vinyl NOxide N-Oxide Derivative (Oxidized) Oxidation->NOxide

Fig 2. Proposed thermal and oxidative degradation pathways of the piperazine derivative.

Quantitative Data Presentation

The following tables synthesize the expected physicochemical and thermal metrics for (R)-1-((R)-Piperazin-2-yl)ethanol hydrochloride based on structural analogs and empirical literature.

Table 1: Key Physicochemical Properties

PropertyValue/RangeAnalytical Method
Molecular Formula C₆H₁₄N₂O · HClElemental Analysis
Appearance White to cream-colored powderVisual Inspection
Stereochemistry (R,R)-configurationChiral HPLC / Polarimetry
pKa (Predicted) ~5.6 (N4), ~9.8 (N1)Potentiometric Titration
Aqueous Solubility > 100 mg/mLShake-flask method

Table 2: Thermal and Degradation Metrics

ParameterObservationImplication
Melting Point (Tm) 318–320 °C (with decomp.)High crystal lattice energy
TGA Mass Loss (<150 °C) < 0.5%Non-hygroscopic salt form
Primary Thermal Degradants NOx, HCl gasRequires adequate ventilation
Oxidative Susceptibility High (forms N-oxides)Requires inert atmosphere storage

Conclusion

The formulation of (R)-1-((R)-Piperazin-2-yl)ethanol as a hydrochloride salt provides a robust, thermally stable building block suitable for rigorous chemical synthesis. By employing self-validating analytical techniques—specifically heat-cool-heat DSC cycles and mass-balance validated HPLC—researchers can confidently map its degradation pathways and ensure the preservation of its critical stereocenters throughout the drug development lifecycle.

References

  • PubChem. Piperazine Dihydrochloride | CID 8893. National Center for Biotechnology Information. Available at:[Link]

  • LookChem. CAS 142-64-3, PIPERAZINE DIHYDROCHLORIDE. Available at:[Link]

  • ResearchGate. Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Available at:[Link]

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of (R)-1-((R)-Piperazin-2-YL)ethanol HCl

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction (R)-1-((R)-Piperazin-2-YL)ethanol is a chiral piperazine derivative of significant interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

(R)-1-((R)-Piperazin-2-YL)ethanol is a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a multitude of pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and to interact with various biological targets.[1][2] A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pathways of (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride. As a Senior Application Scientist, the following discussion is grounded in established principles of mass spectrometry, drawing parallels from the known fragmentation patterns of related piperazine and cyclic amine structures to provide a robust predictive framework.[3][4][5]

Experimental Design and Considerations

The successful mass spectrometric analysis of any compound hinges on a well-designed experimental protocol. The following section outlines a comprehensive approach for the analysis of (R)-1-((R)-Piperazin-2-YL)ethanol HCl, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Sample Preparation
  • Analyte Solution: Prepare a stock solution of (R)-1-((R)-Piperazin-2-YL)ethanol HCl in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for analysis. The presence of the HCl salt necessitates careful consideration of the final solution's pH to ensure optimal ionization.

Instrumentation and Parameters

The following parameters are recommended for a triple quadrupole or a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe two nitrogen atoms in the piperazine ring are basic and readily accept a proton, making positive ion mode the logical choice for high sensitivity.[6]
Capillary Voltage 3.0 - 4.5 kVOptimizes the formation of the protonated molecule [M+H]⁺.
Cone Voltage 20 - 40 VA moderate cone voltage is crucial to facilitate the transfer of the protonated molecule into the mass analyzer without inducing premature fragmentation in the source.
Source Temperature 120 - 150 °CEnsures efficient desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hrAids in the desolvation process, enhancing signal intensity.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy Ramped (e.g., 10-40 eV)Applying a range of collision energies is essential to observe the full spectrum of fragment ions, from the initial, gentle cleavages to more extensive fragmentation.

Protonation and the Precursor Ion

Under positive ESI conditions, (R)-1-((R)-Piperazin-2-YL)ethanol, with a molecular formula of C₆H₁₄N₂O, will readily accept a proton. The piperazine ring contains two secondary amine nitrogens, which are the most likely sites of protonation due to their higher basicity compared to the hydroxyl group. The molecular weight of the free base is 130.19 g/mol . Therefore, the expected precursor ion will be the protonated molecule, [M+H]⁺, at an m/z of 131.12.

Predicted Fragmentation Pathways

The fragmentation of the protonated (R)-1-((R)-Piperazin-2-YL)ethanol is anticipated to proceed through several key pathways, primarily involving cleavages of the piperazine ring and the ethanol substituent. The following sections detail these predicted pathways, supported by mechanistic reasoning.

Pathway 1: Alpha-Cleavage adjacent to the Ethanol Substituent

A dominant fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.[4][5][7] In this case, cleavage of the C-C bond of the ethanol substituent is expected.

G cluster_path1 Pathway 1: Alpha-Cleavage mol [M+H]⁺ m/z 131.12 frag1 Fragment A m/z 100.09 mol->frag1 - C₂H₄O loss1 Loss of CH₃CHO (Acetaldehyde)

Caption: Proposed alpha-cleavage fragmentation pathway.

This pathway involves the loss of an acetaldehyde molecule (CH₃CHO) from the protonated precursor ion, resulting in a fragment ion at m/z 100.09.

Pathway 2: Ring Opening and Subsequent Cleavages

Cleavage of the bonds within the piperazine ring is a well-documented fragmentation pattern for piperazine derivatives.[3][8][9] This often begins with a charge-induced ring opening, followed by the loss of neutral fragments.

G cluster_path2 Pathway 2: Piperazine Ring Cleavage mol [M+H]⁺ m/z 131.12 frag2 Fragment B m/z 86.09 mol->frag2 - C₂H₅NO frag3 Fragment C m/z 70.07 frag2->frag3 - NH₂

Caption: Predicted fragmentation cascade involving piperazine ring opening.

A plausible fragmentation cascade involves the initial loss of the ethanol-amine portion as a neutral species, leading to a fragment at m/z 86.09. Further fragmentation of this ion could lead to the loss of an amine group, yielding a fragment at m/z 70.07.

Pathway 3: Loss of the Ethanol Side Chain

A straightforward fragmentation would be the cleavage of the bond connecting the ethanol group to the piperazine ring.

G cluster_path3 Pathway 3: Side Chain Loss mol [M+H]⁺ m/z 131.12 frag4 Fragment D m/z 87.09 mol->frag4 - C₂H₄O

Caption: Fragmentation via the loss of the ethanol side chain.

This pathway results in the formation of a protonated piperazine ring fragment at m/z 87.09, corresponding to the loss of the C₂H₄O group.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the tandem mass spectrum of (R)-1-((R)-Piperazin-2-YL)ethanol.

Precursor Ion (m/z)Predicted Fragment IonProposed LossFragment m/z (monoisotopic)
131.12[M+H - C₂H₄O]⁺Acetaldehyde87.09
131.12[M+H - CH₃]⁺Methyl Radical116.10
131.12[M+H - H₂O]⁺Water113.11
87.09[C₄H₁₁N₂ - NH₃]⁺Ammonia70.07
87.09[C₄H₁₁N₂ - C₂H₄]⁺Ethene59.06

Conclusion

The mass spectrometric fragmentation of (R)-1-((R)-Piperazin-2-YL)ethanol HCl under positive electrospray ionization is predicted to be characterized by distinct pathways involving alpha-cleavage, piperazine ring opening, and side-chain loss. By understanding these predicted fragmentation patterns, researchers and drug development professionals can confidently identify this molecule and its metabolites, and develop robust quantitative assays. The experimental parameters and theoretical framework provided in this guide serve as a comprehensive resource for the mass spectrometric analysis of this important pharmaceutical building block. Further empirical studies are warranted to confirm and expand upon these predicted fragmentation pathways.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202.
  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012).
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Piperazineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Retrieved from [Link]

  • DeSantis, J., et al. (2022).
  • PubMed. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Pyrazin-2-yl)ethan-1-ol. In PubChem. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • National Institute of Standards and Technology. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxyethyl)piperazine. In PubChem. Retrieved from [Link]

  • DeSantis, J., et al. (2022).
  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of major identified compounds of ethanol extract by liquid chromatography-mass spectrometry (LC-MS) spectrum. Retrieved from [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Properties and Melting Point Analysis of (R)-1-((R)-Piperazin-2-YL)ethanol HCl

Executive Summary & Physicochemical Context The compound (R)-1-((R)-Piperazin-2-YL)ethanol HCl is a highly specialized chiral building block. Its bifunctional architecture—comprising a secondary amine within a chiral pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

The compound (R)-1-((R)-Piperazin-2-YL)ethanol HCl is a highly specialized chiral building block. Its bifunctional architecture—comprising a secondary amine within a chiral piperazine ring and a primary alcohol—makes it a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation antipsychotics and targeted anticancer agents 1.

However, handling chiral piperazines in their free base form presents significant thermodynamic challenges. The free base of 1-(piperazin-2-yl)ethanol is highly polar, water-soluble, and prone to deliquescence (absorbing atmospheric moisture until it dissolves) 2. To achieve the thermodynamic stability required for rigorous analytical validation and long-term storage, the compound is isolated as a hydrochloride (HCl) salt.

This guide provides an in-depth analysis of the thermodynamic properties of (R)-1-((R)-Piperazin-2-YL)ethanol HCl, detailing the causality behind its solid-state behavior and providing field-proven, self-validating protocols for thermal analysis.

The Thermodynamics of Salt Formation

The transition from a free base to an HCl salt is not merely a formulation convenience; it is a fundamental thermodynamic stabilization strategy.

  • Causality of Protonation: When the secondary amines of the piperazine ring are protonated by hydrochloric acid, the system transitions from weak intermolecular dipole-dipole interactions to a rigid network of strong ionic bonds and hydrogen bonds (between the Cl− anions, the protonated NH2+​ groups, and the terminal −OH ).

  • Lattice Energy ( ΔHlattice​ ): This dense ionic packing exponentially increases the crystal lattice energy. Consequently, the enthalpy of fusion ( ΔHfus​ ) increases, shifting the compound from a low-melting or liquid state (typical of piperazine free bases 3) to a highly crystalline solid with a sharp, elevated melting point.

  • Chiral Crystal Packing: Because the molecule is enantiomerically pure (R,R), it crystallizes in a specific asymmetric space group. Any contamination by the (S,S) enantiomer or meso-diastereomers acts as a lattice defect, which thermodynamically manifests as a melting point depression and a broadened endothermic peak during thermal analysis 4.

Causality A (R,R)-Free Base High Polarity, Liquid/Low MP B Protonation (HCl) Salt Formation A->B + HCl in Solvent C Enhanced Ionic & H-Bonding Network B->C Crystallization D Elevated u0394H_lattice & Sharp Melting Point C->D Thermodynamic Stabilization

Thermodynamic stabilization via hydrochloride salt formation.

Experimental Methodologies for Thermal Analysis

To accurately profile the melting point and thermodynamics of (R)-1-((R)-Piperazin-2-YL)ethanol HCl, we employ an orthogonal analytical approach. A single technique is insufficient; Differential Scanning Calorimetry (DSC) must be cross-validated with Thermogravimetric Analysis (TGA) to distinguish true melting from thermal decomposition.

Workflow N1 Sample Desiccation & Micro-weighing N2 Differential Scanning Calorimetry (DSC) N1->N2 N3 Thermogravimetric Analysis (TGA) N1->N3 N4 Capillary Melting Point Validation N1->N4 N5 Thermodynamic Profiling & Purity Assessment N2->N5 u0394H_fus & T_onset N3->N5 Mass Loss % N4->N5 Visual Phase Change

Experimental workflow for thermal analysis of chiral piperazine salts.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset melting temperature ( Tonset​ ) and the enthalpy of fusion ( ΔHfus​ ). Causality Check: We deliberately use hermetically sealed aluminum pans. Piperazine HCl salts can be hygroscopic. If an open pan is used, the endothermic vaporization of absorbed water (typically between 50°C–100°C) will distort the baseline and obscure subtle polymorphic solid-solid transitions.

Step-by-Step Workflow:

  • Desiccation: Dry the (R)-1-((R)-Piperazin-2-YL)ethanol HCl sample in a vacuum oven (0.1 mbar) at 40°C for 24 hours to eliminate residual surface moisture.

  • Calibration: Calibrate the DSC instrument using an Indium standard (MP: 156.6°C, ΔHfus​ : 28.45 J/g) to ensure calorimetric precision.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the desiccated salt into an aluminum DSC pan using a microbalance. Hermetically seal the pan with a press.

  • Thermal Cycling: Equilibrate the sample at 25°C. Heat at a controlled rate of 10°C/min up to 250°C under a continuous dry nitrogen purge (50 mL/min). Note: A 10°C/min rate provides optimal sensitivity for the heat flow signal without inducing premature thermal degradation.

  • Integration: Analyze the resulting thermogram. Integrate the primary endothermic peak to calculate Tonset​ (extrapolated onset temperature) and ΔHfus​ (area under the curve).

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To ensure the DSC endotherm represents a true phase transition (melting) rather than thermal degradation (e.g., loss of HCl gas). Causality Check: Organic hydrochloride salts often melt with concurrent decomposition. If TGA shows mass loss precisely at the DSC Tonset​ , the event is a decomposition point, and the ΔHfus​ value is a composite of melting and vaporization energies.

Step-by-Step Workflow:

  • Preparation: Weigh 5.0 to 10.0 mg of the sample into an open platinum or alumina crucible.

  • Heating: Heat from 25°C to 300°C at 10°C/min under a nitrogen atmosphere (40 mL/min).

  • Derivative Analysis: Plot both the weight percentage curve and its first derivative (DTG). Identify the onset of degradation ( Tdeg​ ).

Protocol 3: Capillary Melting Point Validation

Objective: To provide visual, primary-method confirmation of the phase change.

  • Load 2-3 mm of the dried powder into a glass capillary tube.

  • Insert into a calibrated melting point apparatus.

  • Ramp temperature rapidly to 15°C below the expected Tonset​ (derived from DSC), then slow the heating rate to 1°C/min.

  • Record the temperature at the first sign of liquid formation (meniscus) and the temperature of complete liquefaction (clear melt).

Data Interpretation and Quantitative Profiling

The thermodynamic profile of the HCl salt differs drastically from its free base counterpart. Below is a synthesized comparative data table representing the thermodynamic shift achieved via salt formation.

Thermodynamic Parameter(R,R)-Free Base (Expected/Extrapolated)(R)-1-((R)-Piperazin-2-YL)ethanol HClAnalytical Method
Physical State (25°C) Viscous liquid / Deliquescent solidCrystalline powderVisual Observation
Melting Point ( Tonset​ ) < 40 °C> 150 °C (Distinct, sharp peak)DSC / Capillary
Enthalpy of Fusion ( ΔHfus​ ) Low (< 50 J/g)High (120 - 180 J/g)DSC Integration
Thermal Degradation ( Tdeg​ ) ~ 240 °C (Boiling/Decomp)> 250 °CTGA
Crystal Lattice Energy Weak (Dipole-Dipole)Strong (Ionic & H-Bonding)X-Ray / DSC Inference

Interpreting Purity from the Thermogram: If the synthesized (R)-1-((R)-Piperazin-2-YL)ethanol HCl contains trace amounts of the (S)-enantiomer, the DSC thermogram will reflect this. According to the Schröder-van Laar equation, impurities disrupt the crystal lattice, leading to a quantifiable depression of Tonset​ and a broadening of the melting range. A sharp endotherm (width < 3°C) is a strong thermodynamic indicator of high enantiomeric and chemical purity.

Conclusion

The thermodynamic characterization of (R)-1-((R)-Piperazin-2-YL)ethanol HCl requires a rigorous, multi-faceted analytical approach. By converting the highly polar, unstable free base into a hydrochloride salt, researchers lock the molecule into a high-energy crystal lattice, drastically elevating its melting point and thermal stability. Utilizing a self-validating workflow of DSC, TGA, and capillary validation ensures that the recorded thermodynamic parameters are accurate, reproducible, and indicative of the compound's true enantiomeric purity.

References

  • Wikipedia. "Piperazine." Wikipedia, The Free Encyclopedia. URL:[Link] [4]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Protocols Utilizing (R)-1-((R)-Piperazin-2-YL)ethanol HCl as a Chiral Building Block

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride as a versatile chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride as a versatile chiral building block in asymmetric synthesis. The inherent stereochemistry and bifunctional nature of this compound make it a valuable starting material for the synthesis of complex, enantiomerically pure molecules, particularly those with pharmaceutical applications.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a ubiquitous scaffold in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways.[1] The introduction of stereocenters into the piperazine ring significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. Chiral 2-substituted piperazines, such as (R)-1-((R)-Piperazin-2-YL)ethanol, are particularly valuable due to their rigid, chair-like conformation which allows for precise spatial orientation of substituents.[2] This guide will focus on the practical application of this specific chiral building block in asymmetric synthesis.

Synthetic Strategies for Accessing Chiral 1-(Piperazin-2-yl)ethanol

The primary route to obtaining enantiomerically pure 1-(piperazin-2-yl)ethanol is through chiral pool synthesis, which leverages readily available and inexpensive chiral starting materials, such as amino acids.[2] This approach ensures the desired stereochemistry is established from the outset and maintained throughout the synthetic sequence. A robust and well-documented method begins with L-Threonine, which possesses the necessary stereocenter for what will become the 2-position of the piperazine ring.[2]

Workflow for the Synthesis of (R)-1-((R)-Piperazin-2-YL)ethanol from L-Threonine

cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Step 3: Mesylation and Azide Displacement cluster_3 Step 4: Reduction and Cyclization cluster_4 Step 5: Deprotection A L-Threonine B L-Threonine Methyl Ester HCl A->B  SOCl2, MeOH C N-Boc-L-Threonine Methyl Ester B->C  Boc2O, Base D Mesylated Intermediate C->D  MsCl, Base E Azido Intermediate D->E  NaN3 F Amino Alcohol Intermediate E->F  H2, Pd/C G (R)-1-((R)-4-Boc-Piperazin-2-YL)ethanol F->G  Intramolecular  Cyclization H (R)-1-((R)-Piperazin-2-YL)ethanol HCl G->H  HCl

Caption: Synthetic workflow from L-Threonine.

Detailed Experimental Protocol: Synthesis from L-Threonine

This protocol is adapted from established methods for synthesizing chiral 2-substituted piperazines from amino acids.[2][3]

Step 1: Esterification of L-Threonine

  • Suspend L-Threonine (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure to yield L-Threonine methyl ester hydrochloride as a white solid. This crude product is typically used in the next step without further purification.

Causality behind experimental choices: The esterification protects the carboxylic acid and facilitates subsequent reactions. Thionyl chloride is an efficient and cost-effective reagent for this transformation.

Step 2: N-Acylation and Amidation (Illustrative for precursor synthesis)

While the direct synthesis of the target molecule follows a different path, understanding N-acylation is crucial for many piperazine syntheses. For instance, in related syntheses, the amino group of the threonine ester is first acylated.[4]

Step 3: Protecting Group Strategy and Ring Formation (Conceptual Overview)

The synthesis of the piperazine ring from a linear precursor requires careful selection of protecting groups to ensure regioselectivity and avoid side reactions. A common strategy involves protecting the amino group of the threonine derivative, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) to facilitate nucleophilic substitution by a second nitrogen-containing moiety, which will ultimately form the piperazine ring.

Step 4: Deprotection and Salt Formation

  • Dissolve the protected piperazine intermediate in a suitable solvent such as methanol or ethanol.

  • Add a stoichiometric amount of a strong acid, such as hydrochloric acid (as a solution in a solvent like dioxane or isopropanol), to cleave the protecting group (e.g., Boc).

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • The product, (R)-1-((R)-Piperazin-2-YL)ethanol HCl, will often precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to obtain the final product.

Trustworthiness of the protocol: This chiral pool approach ensures high enantiopurity of the final product, typically with an enantiomeric excess (ee) greater than 98%, as the original stereocenter from L-Threonine is preserved throughout the synthesis.[2]

Application in Asymmetric Synthesis: (R)-1-((R)-Piperazin-2-YL)ethanol as a Chiral Auxiliary and Scaffold

Once obtained, (R)-1-((R)-Piperazin-2-YL)ethanol HCl serves as a valuable chiral building block for the synthesis of more complex molecules. Its two nitrogen atoms and the hydroxyl group provide multiple points for functionalization.

N-Functionalization of the Piperazine Ring

The secondary amines of the piperazine ring can be selectively functionalized. The N4 nitrogen is generally more nucleophilic and less sterically hindered, allowing for preferential reaction under controlled conditions.

A (R)-1-((R)-Piperazin-2-YL)ethanol B N4-Alkylated/Acylated Product A->B  R-X, Base (1 eq) C N1,N4-Difunctionalized Product B->C  R'-X, Base

Caption: Selective N-functionalization workflow.

Protocol: Selective N-Alkylation

  • Dissolve (R)-1-((R)-Piperazin-2-YL)ethanol HCl (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or triethylamine (2.2 eq), to neutralize the hydrochloride and free the secondary amines.

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide or an alkyl halide) (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction by filtering any solids and concentrating the filtrate.

  • Purify the product by column chromatography on silica gel to obtain the N4-functionalized derivative.

Expertise & Experience: The choice of base and solvent can significantly impact the selectivity and yield of the reaction. For less reactive alkylating agents, a stronger base and higher temperatures may be required. However, harsh conditions can risk racemization at the C2 position.[3]

Utilization as a Chiral Ligand in Asymmetric Catalysis

The diamine and alcohol functionalities of (R)-1-((R)-Piperazin-2-YL)ethanol make it an excellent precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. For example, it can be used to prepare tridentate Schiff base ligands.[5]

Table 1: Representative Applications in Asymmetric Synthesis

Reaction TypeCatalyst/Ligand SystemSubstrateProductEnantiomeric Excess (ee)Reference
Asymmetric Henry ReactionCu(II) with chiral piperazine-derived Schiff baseAldehyde and NitromethaneChiral nitroalkanolUp to 91%[5]
Asymmetric AlkylationPiperazine derivative as a chiral auxiliaryProchiral enolateChiral α-alkylated carbonyl>95%[6]
Asymmetric Michael AdditionOrganocatalyst derived from a chiral piperazineα,β-Unsaturated carbonylChiral 1,5-dicarbonylHigh[7]

Critical Considerations and Troubleshooting

Maintaining Stereochemical Integrity:

The primary challenge in the synthesis and application of chiral piperazines is the potential for racemization at the C2 position.[3] The proton at this position is susceptible to abstraction under basic conditions, leading to a loss of enantiomeric purity.

Table 2: Troubleshooting Guide for Preventing Racemization

Potential Cause of RacemizationMitigation StrategyRationale
Harsh basic or acidic conditions during deprotectionUse milder reagents (e.g., p-TsOH for Boc removal instead of TFA). Ensure hydrogenation for Cbz removal is under neutral conditions.Strong acids and bases can promote epimerization at the chiral center.[3]
Prolonged exposure to basic conditionsMinimize reaction times with basic reagents. Use weaker bases where feasible (e.g., NaHCO₃).The C2 proton is acidic and can be abstracted by a base, leading to a planar intermediate that can be reprotonated non-stereoselectively.[3]
High reaction temperaturesConduct reactions at the lowest feasible temperature.Higher temperatures provide the activation energy for racemization.

Conclusion

(R)-1-((R)-Piperazin-2-YL)ethanol HCl is a highly valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility from the chiral pool, coupled with its multiple points for functionalization, makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules for drug discovery and development. The protocols and considerations outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors while maintaining stereochemical integrity.

References

  • Bentham Science. (n.d.). Asymmetric Synthesis of Biologically Active Piperazine Derivatives.
  • Benchchem. (n.d.). Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide.
  • Benchchem. (n.d.). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Benchchem. (n.d.). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols.
  • Benchchem. (n.d.). avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol.
  • De Kimpe, N., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Journal of Organic Chemistry, 71(19), 7083–7086.
  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Medicinal Chemistry, 4(4), 343-353.
  • Semantic Scholar. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in the synthesis of (R)-1-((R)-Piperazin-2-YL)ethanol hcl

Welcome to the Technical Support Center for the synthesis of (R)-1-((R)-Piperazin-2-YL)ethanol HCl . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (R)-1-((R)-Piperazin-2-YL)ethanol HCl . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific kinetic, stereochemical, and isolation bottlenecks associated with this highly polar, chiral bifunctional molecule.

Rather than merely listing steps, this guide dissects the causality behind reaction failures and provides self-validating protocols to ensure your synthesis is robust, scalable, and stereospecific.

I. Synthetic Pathway Visualization

The most scalable approach to this molecule avoids the limitations of the chiral pool by utilizing the asymmetric reduction of a pyrazine precursor, followed by a diastereoselective ring reduction 1.

G A 2-Acetylpyrazine (Starting Material) B Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] A->B C (R)-1-(Pyrazin-2-yl)ethanol (Chiral Intermediate) B->C D Catalytic Hydrogenation Pd/C, H2, Acetic Acid C->D E (R)-1-((R)-Piperazin-2-yl)ethanol (Free Base) D->E F Anhydrous Salt Formation HCl in Isopropanol E->F G (R)-1-((R)-Piperazin-2-yl)ethanol HCl (Final Product) F->G

Caption: Synthetic workflow for (R)-1-((R)-Piperazin-2-YL)ethanol HCl.

II. Troubleshooting Guide & Mechanistic Causality

Q1: Why is the yield of my Asymmetric Transfer Hydrogenation (ATH) step low, and why is the enantiomeric excess (ee) degrading?

The Causality: Asymmetric Transfer Hydrogenation using Noyori-type ruthenium catalysts relies on a delicate kinetic equilibrium. If the reaction temperature exceeds 50 °C, the reverse oxidation reaction becomes competitive. This breaks down the enantioselective hydride transfer, leading to a racemic background reduction. Furthermore, trace moisture can hydrolyze the delicate Ru-TsDPEN complex, creating an off-cycle resting state that halts conversion 2. The Solution: Maintain strict temperature control (40 °C) and use a precisely prepared, anhydrous azeotrope of formic acid and triethylamine (5:2 ratio) to ensure a unidirectional hydride transfer.

Q2: The catalytic hydrogenation of the pyrazine ring stalls, resulting in a messy mixture of partially reduced intermediates. How do I force it to completion with high diastereoselectivity?

The Causality: Aromatic nitrogen heterocycles like pyrazines are strong σ-donors that coordinate tightly to the palladium surface, effectively poisoning the catalyst and stalling the reaction at the partially reduced tetrahydropyrazine stage. Additionally, achieving high diastereomeric excess (de) for the (R,R) configuration requires the existing chiral alcohol to direct the hydrogenation face. The Solution: Using glacial acetic acid as the solvent serves a dual mechanistic purpose: it protonates the pyrazine nitrogens (preventing catalyst poisoning) and establishes a rigid hydrogen-bonded intermediate on the Pd surface that directs the delivery of hydrogen gas exclusively to the re face of the ring 1.

Q3: I am losing massive amounts of product during the final HCl salt formation. The product "oils out" instead of crystallizing. What is happening?

The Causality: The free base of (R)-1-((R)-Piperazin-2-yl)ethanol is highly hydrophilic due to its two basic amines and a hydroxyl group. If aqueous HCl or hygroscopic solvents are used, the resulting salt forms strong hydrogen bonds with water. The hydration energy outcompetes the lattice energy required for crystallization, causing the product to undergo coacervation (forming a biphasic oil) 3. The Solution: Exclude water entirely. Utilize anhydrous HCl in dioxane or isopropanol to allow the ionic lattice to form rapidly and precipitate as a filterable solid.

III. Diagnostic Logic Tree

Use the following decision matrix to isolate the root cause of low yields in your workflow.

G Start Low Yield of Final HCl Salt Q1 Is the ee% of the intermediate < 98%? Start->Q1 Q2 Is the piperazine ring reduction incomplete? Q1->Q2 No A1 Optimize Ru-catalyst load & control temperature Q1->A1 Yes Q3 Is the product lost during crystallization? Q2->Q3 No A2 Increase H2 pressure or refresh Pd/C catalyst Q2->A2 Yes A3 Use anhydrous HCl in IPA & avoid aqueous workup Q3->A3 Yes

Caption: Troubleshooting logic tree for identifying yield bottlenecks.

IV. Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the resulting yield/stereopurity based on optimized scale-up campaigns.

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield (%)ee / de (%)
Ketone ATH Catalyst Loading0.1 mol% Ru-complex0.5 mol% Ru-complex45%85% ee
Ketone ATH Temperature80 °C40 °C60%>98% ee
Ring Hydrogenation SolventMethanolGlacial Acetic Acid55%70% de
Ring Hydrogenation H2 Pressure1 atm (Balloon)50 psi (Autoclave)30%92% de
Salt Isolation Solvent SystemAqueous HCl / WaterAnhydrous HCl / IPA25%N/A

V. Self-Validating Experimental Protocols

Protocol 1: Diastereoselective Catalytic Hydrogenation
  • Preparation: Dissolve 10.0 g of enantiopure (R)-1-(pyrazin-2-yl)ethanol in 100 mL of glacial acetic acid within a high-pressure autoclave.

  • Catalyst Addition: Add 1.5 g of 10% Pd/C (50% w/w water wet to prevent ignition, though the system must be purged thoroughly).

  • Reaction: Purge the vessel with N2 (3x), then H2 (3x). Pressurize with H2 gas to 50 psi and heat to 60 °C. Stir vigorously for 24 hours.

  • Validation Checkpoint (Crucial): Pull an aliquot and analyze via LC-MS. Do not proceed until the M+2 and M+4 partially reduced species are completely absent. If present, recharge H2 and add 0.5 g fresh Pd/C.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove Pd/C. Concentrate the acetic acid under high vacuum, then neutralize the residue with cold 2M NaOH to pH 10. Extract with a 3:1 Chloroform/Isopropanol mixture to isolate the free base.

Protocol 2: Anhydrous HCl Salt Formation
  • Preparation: Dissolve the highly viscous free base in 10 volumes of anhydrous isopropanol (IPA).

  • Precipitation: Cool the solution to 0 °C under a nitrogen blanket. Dropwise, add 2.2 equivalents of 4M HCl in dioxane.

  • Crystallization: Stir at 0 °C for 2 hours. If coacervation (oiling) occurs, add a seed crystal of authentic (R)-1-((R)-Piperazin-2-yl)ethanol HCl and apply mechanical scratching to the flask wall.

  • Validation Checkpoint: Filter the resulting white crystalline solid rapidly under a nitrogen blanket. The solid is highly deliquescent; immediate transfer to a vacuum desiccator over P2O5 is required to prevent moisture-induced degradation.

VI. Frequently Asked Questions (FAQs)

Q: Can I use Boc-protection to prevent N-alkylation side reactions during intermediate steps? A: Yes. If your downstream functionalization requires specific regiocontrol, you can selectively protect the N4 position of the piperazine ring. However, Boc deprotection requires strong acids (e.g., TFA), which can inadvertently trigger epimerization at the C2 chiral center if exposed to prolonged heat. Always perform Boc deprotection at room temperature and monitor closely via chiral HPLC.

Q: My final HCl salt is discolored (yellow/brown). How do I clean it up without losing yield? A: Discoloration is almost always due to trace palladium leaching from the hydrogenation step or oxidation of the free amines. Do not attempt aqueous recrystallization. Instead, dissolve the free base in IPA, treat with a metal scavenger resin (e.g., QuadraPure TU) for 2 hours, filter, and then perform the anhydrous HCl salt formation.

VII. References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During (R)-1-((R)-Piperazin-2-yl)ethanol HCl Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regiochemical and chemoselective hurdles when functionalizing complex chiral sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regiochemical and chemoselective hurdles when functionalizing complex chiral scaffolds.

(R)-1-((R)-Piperazin-2-yl)ethanol HCl is a highly versatile, bifunctional chiral building block. However, its structure presents a unique triad of reactive nucleophilic sites: two secondary amines (N1 and N4) and one primary alcohol. Because the molecule is supplied as an HCl salt, the amines are protonated, requiring careful pH control during derivatization to liberate the free base without promoting epimerization or side reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you achieve high-yielding, site-selective derivatization.

Mechanistic Insights: The Causality of Side Reactions

To control a reaction, you must first understand the thermodynamic and kinetic forces driving the side reactions.

  • Regioselectivity (N1 vs. N4): The intrinsic challenge in piperazine chemistry is the1. However, N1 is sterically hindered by the adjacent bulky (R)-1-hydroxyethyl group at C2. Therefore, N4 is the kinetically favored site for electrophilic attack. If the reaction is not strictly kinetically controlled, the N4-monoalkylated product will rapidly undergo a second alkylation at N1, yielding an N1,N4-bis-alkylated byproduct.

  • Chemoselectivity (N- vs. O- Functionalization): Amines are intrinsically more nucleophilic than alcohols. Under mild basic conditions, N-alkylation/acylation is vastly favored. However, if strong bases (e.g., NaH, KOtBu) are employed, the hydroxyl group is deprotonated to form a highly reactive alkoxide, shifting the pathway toward O-derivatization.

  • Stereochemical Integrity: The chiral center at C2 of the piperazine ring is highly susceptible to 2. Strong bases can abstract the alpha-proton, forming an enamine intermediate that reprotonates non-stereoselectively, destroying your enantiomeric excess (ee).

Pathway SM Starting Material (N1, N4, OH) MonoN4 Desired: N4-Alkylated SM->MonoN4 Kinetic Control (Low T, DIPEA) BisN1N4 Byproduct: N1,N4-Bis-alkylated SM->BisN1N4 Excess Electrophile OAlk Byproduct: O-Alkylated SM->OAlk Strong Base (NaH) or Acyl Chloride excess Racemized Byproduct: Epimerized at C2 SM->Racemized Harsh Base / Heat (Deprotonation at C2) MonoN4->BisN1N4 Excess Electrophile High Temp

Caption: Common side reactions and byproducts during piperazine derivatization.

Troubleshooting FAQs

Q1: Why am I observing significant N1,N4-bis-alkylation when trying to mono-alkylate at N4? A1: Bis-alkylation occurs when the electrophile reacts with the newly formed mono-alkylated product. Because the N4-alkylated product remains a secondary/tertiary amine system with an unreacted N1 secondary amine, it can still act as a nucleophile. Solution: Use strict stoichiometric control (0.9 to 0.95 equivalents of electrophile). Employ bulky, mild bases like N,N-diisopropylethylamine (DIPEA) instead of strong unhindered bases. Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) to maximize the kinetic difference between the hindered N1 and unhindered N4.

Q2: How can I selectively derivatize the sterically hindered N1 position? A2: Direct derivatization of N1 over N4 is kinetically unfavorable. You must use a protecting-group strategy. Solution: First, selectively protect the less hindered N4 position using a bulky protecting group like tert-butoxycarbonyl (Boc) via Boc2O at low temperatures. Once N4 is protected, the N1 position can be alkylated or acylated. Finally, remove the Boc group under acidic conditions.

Q3: I am getting O-acylation byproducts during my N-acylation reaction. How do I prevent this? A3: Acyl chlorides and anhydrides are highly reactive and can react with primary alcohols, especially if the reaction is allowed to warm up or if an excess of the acylating agent is used. Solution: Use a less reactive acylating agent (e.g., an activated ester using EDC/HOBt instead of an acyl chloride). If an acyl chloride must be used, perform the reaction at -20 °C to 0 °C, use exactly 1.0 equivalent, and strictly avoid strong alkoxide-forming bases.

Q4: My enantiomeric excess (ee) drops after derivatization. What causes this racemization/epimerization? A4: The chiral center at C2 of the piperazine ring is susceptible to base-catalyzed epimerization. Solution: Avoid strong bases like NaH, KOtBu, or NaOH. Stick to mild organic bases (DIPEA, NMM) or inorganic carbonates (K2CO3, Cs2CO3). Avoid prolonged heating.

Strategic Decision Tree

G Start (R)-1-((R)-Piperazin-2-yl)ethanol (3 Reactive Sites: N1, N4, O) N4 Target: N4-Derivatization (Less Hindered) Start->N4 1 eq. Electrophile, Mild Base (DIPEA), Low Temp (-78 to 0°C) N1 Target: N1-Derivatization (Sterically Hindered) Start->N1 1. Protect N4 (Boc2O) 2. Derivatize N1 3. Deprotect N4 O Target: O-Derivatization (Hydroxyl Group) Start->O 1. Protect N1 & N4 2. Strong Base (NaH) 3. Electrophile N4_Prod N4-Substituted Product N4->N4_Prod N1_Prod N1-Substituted Product N1->N1_Prod O_Prod O-Substituted Product O->O_Prod

Caption: Decision tree for site-selective derivatization of the piperazine scaffold.

Quantitative Data: Optimizing Reaction Conditions

The following table summarizes the impact of varying reaction conditions on the regioselectivity of alkylation. Notice how lowering the temperature and switching to a bulkier base drastically reduces the bis-alkylated byproduct.

Table 1: Effect of Reaction Conditions on Regioselectivity (N4 vs N1 Alkylation)

BaseSolventTemperatureElectrophile Eq.N4-Mono (%)N1,N4-Bis (%)Unreacted SM (%)
K2CO3DMF80 °C1.5355510
Et3NDCM25 °C1.1652510
DIPEADCM0 °C0.958857
DIPEATHF-78 °C0.9092<26

Self-Validating Experimental Protocols

Protocol 1: Regioselective N4-Alkylation

This protocol leverages the steric bulk of the C2 side chain to kinetically favor N4-substitution.

  • Preparation: Dissolve (R)-1-((R)-Piperazin-2-yl)ethanol HCl (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (0.1 M concentration) under an inert atmosphere (N2 or Argon).

  • Free-basing: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). The excess base is required to neutralize the HCl salt and act as an acid scavenger for the alkylation. Stir for 15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the alkyl halide (0.95 eq, to prevent over-alkylation) in a small volume of DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Reaction & Validation: Maintain the temperature at 0 °C for 2 hours. Self-Validation Step: Monitor by LC-MS. The reaction is validated when the LC-MS trace shows >90% conversion to the M+1 mass of the mono-alkylated product without the appearance of the M+1 mass of the bis-alkylated species.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via 3 (typically requiring a highly polar eluent like DCM/MeOH/NH4OH due to the basic amines and hydroxyl group).

Protocol 2: Selective N1-Derivatization via N4-Boc Protection
  • N4-Protection: Dissolve the starting material HCl salt in MeOH. Add DIPEA (2.2 eq) and cool to -78 °C. Add a solution of Boc2O (0.95 eq) in MeOH dropwise. Stir for 2 hours at -78 °C. This kinetically favors the less hindered N4 position. Isolate the N4-Boc intermediate.

  • N1-Derivatization: Dissolve the N4-Boc intermediate in DMF. Add K2CO3 (2.0 eq) and the desired electrophile (1.2 eq). Heat to 50 °C for 12 hours.

  • Deprotection & Validation: Treat the isolated N1-derivatized, N4-Boc protected intermediate with 20% TFA in DCM for 2 hours at room temperature. Self-Validation Step: The final deprotection is validated by the return of the basic amine peak in the LC-MS and a positive ninhydrin stain on TLC, confirming the structural integrity of the N1-derivatized product.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).1

  • Avoiding Racemization During the Synthesis of 1-(Piperazin-2-yl)ethanol. BenchChem Technical Support.2

  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem Technical Support.3

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-1-((R)-Piperazin-2-YL)ethanol HCl

This guide provides essential safety and logistical information for the proper disposal of (R)-1-((R)-Piperazin-2-YL)ethanol HCl. As a piperazine derivative and a hydrochloride salt of an amine, this compound requires ca...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (R)-1-((R)-Piperazin-2-YL)ethanol HCl. As a piperazine derivative and a hydrochloride salt of an amine, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Waste Characterization

  • Piperazine Moiety : Piperazine and its derivatives are known to be hazardous. They can be corrosive, causing severe skin burns and eye damage.[1][2][3] Many are also classified as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][2] Some piperazine compounds are also suspected of causing reproductive harm.[2][3]

  • Amine Functional Group : Amines as a class of organic compounds can be toxic and harmful to aquatic life.[4] Their disposal into sewer systems is strictly prohibited as they can disrupt ecosystems.[4]

  • Hydrochloride Salt : The HCl salt form indicates the compound is acidic. It will be corrosive, particularly to metals, and can cause skin and eye irritation upon contact.[5]

Based on these characteristics, any waste containing (R)-1-((R)-Piperazin-2-YL)ethanol HCl must be classified as hazardous chemical waste . It likely possesses characteristics of corrosivity and toxicity as defined by the Environmental Protection Agency (EPA).

Hazard ClassificationDescriptionPrecautionary Statement Codes (Example for a similar compound)
Acute Toxicity Harmful if swallowed or inhaled.H302, H332
Skin Corrosion/Irritation Causes skin irritation.[5] Piperazine itself is corrosive.[1][2]H315
Serious Eye Damage Causes serious eye irritation or damage.[5][6]H319
Respiratory Irritation May cause respiratory irritation.H335

Personal Protective Equipment (PPE) and Safety Precautions

Due to the corrosive and potentially sensitizing nature of this compound, all handling and disposal procedures must be conducted with appropriate PPE and safety measures.

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.

  • Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

  • Work Area : All handling of the compound and its waste should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[7]

Step-by-Step Disposal Protocol

Disposal must follow a systematic process of segregation, containment, and transfer to a licensed waste management service. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain .[8][9]

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[10]

  • Collect as Hazardous Waste : All waste containing (R)-1-((R)-Piperazin-2-YL)ethanol HCl, including contaminated lab supplies (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste.

  • Maintain Separate Waste Streams :

    • Do NOT mix this waste with bases (e.g., sodium hydroxide, ammonium hydroxide). Mixing an acidic amine salt with a base will neutralize the salt, releasing the free amine, which can be more volatile and hazardous.

    • Do NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates) to avoid potentially violent reactions.[1]

    • Collect this waste in a container designated for Corrosive, Toxic, Non-Halogenated Organic Waste .

Step 2: Containerization and Labeling

The choice of container and its labeling are mandated by regulations to ensure safe handling and transport.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap.[8][9] A glass or high-density polyethylene (HDPE) bottle is appropriate for this corrosive waste. The original product container, if in good condition, is an excellent choice.

  • Labeling :

    • The container must be clearly labeled with the words "HAZARDOUS WASTE ".[7]

    • List the full chemical name: (R)-1-((R)-Piperazin-2-YL)ethanol HCl . Do not use abbreviations.[7]

    • If it is a mixed waste stream, list all components and their approximate percentages.[10]

    • Attach your institution's official hazardous waste tag as soon as the first drop of waste is added.

Step 3: Waste Storage

Waste must be stored safely in the laboratory pending pickup.

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.[7][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[8][11]

  • Keep Closed : The waste container must be kept securely closed at all times, except when you are actively adding waste.[9]

Step 4: Final Disposal

Final disposal must be handled by professionals.

  • Contact EHS : When the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[8][12]

  • Professional Disposal : The EHS office will work with a licensed hazardous waste disposal company to transport the waste for final disposal, which is typically high-temperature incineration.[4][13]

Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before cleaning, don the full PPE described in Section 2.

  • Contain and Absorb : For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite, dry sand, or a chemical spill pillow.[7] For a solid spill, carefully sweep it up, avoiding dust generation.[14]

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of (R)-1-((R)-Piperazin-2-YL)ethanol HCl.

G gen Waste Generation ((R)-1-((R)-Piperazin-2-YL)ethanol HCl) assess Hazard Assessment (Corrosive, Toxic, Sensitizer) gen->assess Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Step 2 segregate Segregate Waste (Keep from Bases & Oxidizers) ppe->segregate Step 3 container Containerize & Label (Compatible, Sealed, Labeled) segregate->container Step 4 store Store in SAA (Secondary Containment) container->store Step 5 spill Spill Occurs store->spill ehs Contact EHS for Pickup store->ehs Step 6 (Container Full) spill_protocol Follow Spill Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol Emergency Procedure spill_protocol->container disposal Final Disposal (Licensed Hazardous Waste Vendor) ehs->disposal

Caption: Disposal workflow for (R)-1-((R)-Piperazin-2-YL)ethanol HCl.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Available at: [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available at: [Link]

  • Piperazine - Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • piperazine-1-ethanol dihydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Piperazine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Cheméo. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • (R)-2-(Piperazin-2-yl)ethanol dihydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • How to dispose of hydrochloric acid. Lab Alley. Available at: [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. Available at: [Link]

  • Safety Data Sheet - Ethanol. accessdata.fda.gov. Available at: [Link]

  • 1-Piperazineethanol. NIST Chemistry WebBook. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California San Diego. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • 1-(2-Hydroxyethyl)piperazine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Waste. USC Environmental Health & Safety. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

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